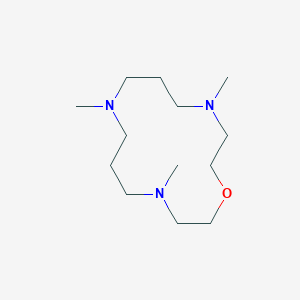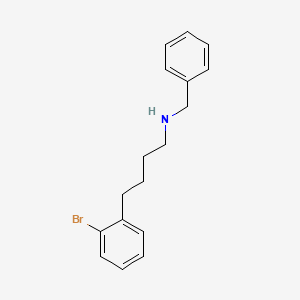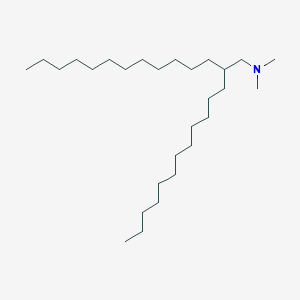
2-Dodecyl-N,N-dimethyltetradecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-N,N-dimethyltetradecan-1-amine is a chemical compound with the molecular formula C28H59N. It is a type of tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is known for its surfactant properties, making it useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-N,N-dimethyltetradecan-1-amine typically involves the alkylation of a primary amine with an alkyl halide. One common method is the reaction of dodecylamine with tetradecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecyl-N,N-dimethyltetradecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or sulfonates are often used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the reactants used
Wissenschaftliche Forschungsanwendungen
2-Dodecyl-N,N-dimethyltetradecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2-Dodecyl-N,N-dimethyltetradecan-1-amine is primarily based on its surfactant properties. The compound reduces the surface tension of liquids, allowing for the formation of micelles and other structures. This property is crucial in applications such as emulsification and solubilization. The molecular targets include lipid bilayers and hydrophobic surfaces, where the compound can interact and alter the physical properties of the system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyltetradecylamine: Similar structure but with shorter alkyl chains.
N,N-Dimethyldodecylamine: Another tertiary amine with different alkyl chain lengths.
Quaternary ammonium compounds: Such as benzalkonium chloride, which have similar surfactant properties but different chemical structures.
Uniqueness
2-Dodecyl-N,N-dimethyltetradecan-1-amine is unique due to its specific alkyl chain lengths, which provide a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering advantages over similar compounds with different chain lengths or structures.
Eigenschaften
CAS-Nummer |
139615-41-1 |
|---|---|
Molekularformel |
C28H59N |
Molekulargewicht |
409.8 g/mol |
IUPAC-Name |
2-dodecyl-N,N-dimethyltetradecan-1-amine |
InChI |
InChI=1S/C28H59N/c1-5-7-9-11-13-15-17-19-21-23-25-28(27-29(3)4)26-24-22-20-18-16-14-12-10-8-6-2/h28H,5-27H2,1-4H3 |
InChI-Schlüssel |
IXASGVMIMKXPHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(CCCCCCCCCCCC)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


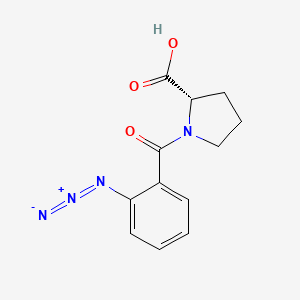
![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
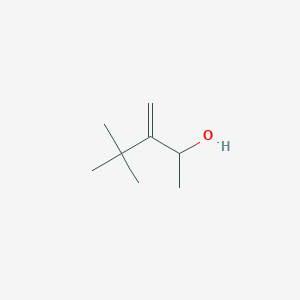
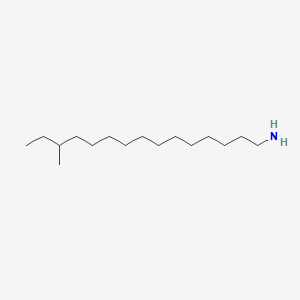
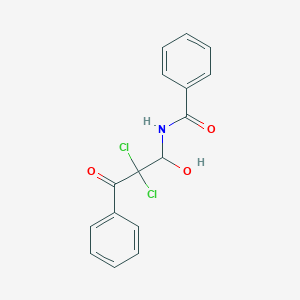
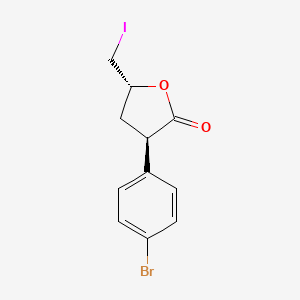



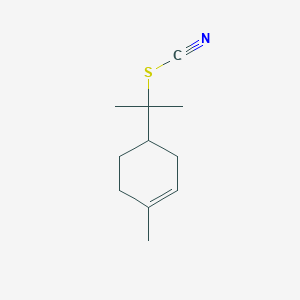
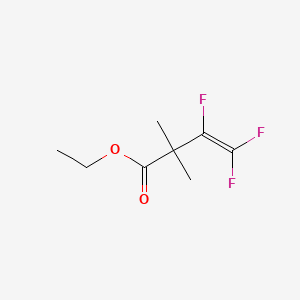
![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
